Colistin sodium methanesulfonate is a prodrug of colistin, a polymyxin antibiotic that is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria. This compound is particularly significant in the context of rising antibiotic resistance, as it provides an effective treatment option for severe infections that are otherwise difficult to manage. Colistin sodium methanesulfonate is administered intravenously and is converted in the body to its active form, colistin.
Colistin sodium methanesulfonate is derived from colistin sulfate, which is produced from the fermentation of the bacterium Bacillus polymyxa. The compound itself is synthesized through a chemical reaction that modifies colistin sulfate, typically involving the addition of methanesulfonic acid and sodium hydroxide under controlled conditions.
Colistin sodium methanesulfonate belongs to the class of antibiotics known as polymyxins. It is categorized as a last-resort antibiotic due to its effectiveness against resistant strains of bacteria, particularly those within the Enterobacteriaceae family.
The synthesis of colistin sodium methanesulfonate involves several steps that ensure high purity and yield.
Colistin sodium methanesulfonate has a complex molecular structure characterized by its cyclic peptide backbone, which consists of several amino acids linked by peptide bonds.
The structural characteristics allow it to interact effectively with bacterial membranes, leading to its mechanism of action against Gram-negative bacteria.
Colistin sodium methanesulfonate undergoes various chemical reactions during its synthesis and metabolic conversion:
The reactions are crucial for understanding pharmacokinetics and therapeutic efficacy.
Colistin exerts its antibacterial effects primarily through disruption of bacterial cell membranes:
These properties influence its formulation and storage in pharmaceutical applications.
Colistin sodium methanesulfonate is primarily used in clinical settings for:
Colistin sodium methanesulfonate (CMS), the inactive prodrug of colistin (polymyxin E), was first introduced in clinical practice in the 1950s for Gram-negative infections. Initial enthusiasm waned in the 1970s due to perceived nephrotoxicity and neurotoxicity, alongside the advent of safer antibiotics like aminoglycosides. Consequently, CMS was largely relegated to topical use or niche applications (e.g., cystic fibrosis) for two decades [1] [5] [8]. The 1990s marked a critical resurgence driven by the emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenemase-producing Enterobacterales (CPE). With no novel Gram-negative antibiotics in development, CMS reemerged as a "last-resort" agent. This revival underscored a pressing need to re-evaluate its pharmacology and optimize dosing, previously hindered by inconsistent product labeling (e.g., international units vs. colistin base activity) and limited pharmacokinetic data [1] [5] [7].
Table 1: Key Milestones in CMS Clinical Application
Time Period | Clinical Status | Driving Factors |
---|---|---|
1950s–1970s | First-line use for Gram-negative infections | Broad-spectrum activity against Gram-negative pathogens |
1970s–1990s | Sharp decline in use | Toxicity concerns; introduction of aminoglycosides/β-lactams |
1990s–Present | "Last-resort" revival | Emergence of MDR/XDR Gram-negative pathogens; dry antibiotic pipeline |
CMS itself possesses negligible direct antibacterial activity. Its therapeutic action hinges on in vivo hydrolysis to colistin, the active moiety. This conversion occurs spontaneously in biological fluids but is slow and variable, resulting in complex pharmacokinetics [2] [6]. CMS is a mixture of sulfomethylated derivatives (primarily CMS A, CMS B, and CMS C). Recent research demonstrates that the relative proportions of these components significantly impact the rate and extent of colistin formation. A 2021 randomized crossover study in healthy subjects compared two CMS formulations meeting pharmacopeial standards but differing by 12.1% in CMS A/B content. The formulation with higher CMS A/B yielded 24.5% greater systemic exposure (AUC) to formed colistin (p < 0.001), directly linking composition to efficacy potential [6].
Colistin's mechanism involves disrupting bacterial membranes via electrostatic interaction between its cationic diaminobutyric acid residues and the anionic lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. This displaces stabilizing divalent cations (Mg²⁺, Ca²⁺), permeabilizing the outer membrane and leading to cell death. Importantly, colistin also neutralizes endotoxin (lipid A), mitigating septic shock [4] [7] [10]. Its spectrum is crucial for MDR infections, encompassing:
Table 2: Hydrolysis Efficiency and Colistin Exposure of Different CMS Components
CMS Component | Relative Proportion Variation | Impact on Colistin Formation Rate | Impact on Colistin AUC |
---|---|---|---|
CMS A and CMS B | Higher proportion (+12.1%) | Increased | +24.5% |
CMS C | Higher proportion | Decreased (inferred) | Lower (inferred) |
The pathogens targeted by CMS exhibit alarming resistance trends globally. Acinetobacter baumannii demonstrates high baseline colistin resistance in some regions (e.g., up to 27.9% in South Korea) [5]. Pseudomonas aeruginosa resistance rates vary significantly (e.g., 47.8% among cystic fibrosis isolates in Australia vs. lower rates in general populations) [5] [8]. For Enterobacterales, resistance was historically chromosomally mediated via mutations in two-component regulatory systems (pmrAB, phoPQ, mgrB). These mutations modify lipid A with phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reducing its negative charge and colistin binding [4] [10].
A paradigm shift occurred in 2015–2016 with the discovery of plasmid-mediated mobile colistin resistance (mcr) genes (mcr-1 to mcr-10), primarily in E. coli and Salmonella. These genes encode phosphoethanolamine transferases (e.g., MCR-1) that similarly modify lipid A, conferring resistance regardless of species or background mutations. Crucially, mcr genes often coexist with other resistance determinants (e.g., ESBLs, carbapenemases) on plasmids, facilitating rapid horizontal spread. Epidemiologically, Asia (particularly China) reports the highest prevalence of mcr-positive isolates (66.72%), followed by Europe (25.49%) and the Americas (5.19%) [3] [4] [10]. Surveillance data indicate rising trends, emphasizing CMS's precarious position as a last-line agent.
Table 3: Global Distribution of Key Colistin Resistance Mechanisms (Representative Data)
Resistance Mechanism | Genetic Basis | Primary Pathogens | Global Prevalence Hotspots |
---|---|---|---|
Chromosomal Mutations | pmrAB, phoPQ, mgrB mutations | A. baumannii, P. aeruginosa, K. pneumoniae | Worldwide; higher in ICUs and regions with high CMS use |
Plasmid-Mediated (mcr) | mcr-1 to mcr-10 genes | E. coli, Salmonella spp., K. pneumoniae | Asia (66.72%), Europe (25.49%), Americas (5.19%), Africa (2.27%) |
Table 4: Prevalence of mcr Gene Variants in Human Clinical Isolates (2020–2024)
mcr Variant | Year Identified | Most Common Host Species | Continents Detected |
---|---|---|---|
mcr-1 | 2015 | Escherichia coli | Global (Highest in Asia) |
mcr-2 | 2016 | E. coli | Europe, Asia |
mcr-3 to mcr-10 | 2017–2023 | E. coli, Klebsiella, Salmonella | Multiple continents (mcr-3/4 widespread) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: